DEBBP's structure incorporates a reactive bromobenzyl group and a phosphonate moiety. This combination might be useful as a building block in organic synthesis for the preparation of more complex molecules. The bromo group can participate in various substitution reactions, while the phosphonate can be involved in coupling reactions or act as a protecting group for other functionalities [].
Diethyl 2-bromobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P. It features a phosphonate group, which is characterized by the presence of phosphorus bonded to an oxygen atom and an alkyl group. This compound is notable for its bromobenzyl moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in various
The biological activity of diethyl 2-bromobenzylphosphonate has been explored in various studies. It exhibits potential as a pesticide and has shown activity against certain pests. The phosphonate group is known for its ability to inhibit enzymes related to phospholipid metabolism, which may contribute to its biological effects. Further research is necessary to fully elucidate its mechanism of action and potential therapeutic applications .
Diethyl 2-bromobenzylphosphonate can be synthesized through several methods:
Diethyl 2-bromobenzylphosphonate finds applications in various fields:
Interaction studies involving diethyl 2-bromobenzylphosphonate have focused on its reactivity with nucleophiles and electrophiles, as well as its biological interactions with enzymes. These studies are crucial for understanding how this compound can be utilized in drug design and agricultural applications. The compound's ability to inhibit specific enzymatic pathways related to phospholipid metabolism suggests potential therapeutic uses that warrant further investigation .
Diethyl 2-bromobenzylphosphonate shares similarities with other phosphonates but possesses unique features due to its specific substitution pattern. Here are some comparable compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Diethyl 4-bromobenzylphosphonate | C₁₁H₁₆BrO₃P | Similar structure but with a para substitution |
Diethyl phenylphosphonate | C₉H₁₃O₃P | Lacks halogen substitution, used in different applications |
Diethyl 2-bromoethylphosphonate | C₈H₁₉BrO₃P | Contains a bromoethyl group instead of benzyl |
The uniqueness of diethyl 2-bromobenzylphosphonate lies in its specific bromination at the ortho position relative to the phosphonate group, which influences both its reactivity and biological properties.
Diethyl 2-bromobenzylphosphonate (CAS No. 63909-55-7) is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol. Its IUPAC name is diethyl (2-bromobenzyl)phosphonate, though it is also referred to as 1-bromo-2-(diethoxyphosphorylmethyl)benzene. The structure comprises a benzyl group substituted with a bromine atom at the ortho-position and a diethyl phosphonate moiety (-PO(OEt)₂) at the methylene carbon. The SMILES notation is BrC1=CC=CC=C1CP(OCC)(OCC)=O, reflecting its stereoelectronic configuration.
Property | Value |
---|---|
CAS Number | 63909-55-7 |
Molecular Formula | C₁₁H₁₆BrO₃P |
Molecular Weight | 307.12 g/mol |
Purity | ≥94% (industrial grade) |
Synonyms | (2-Bromo-benzyl)phosphonic acid diethyl ester |
Phosphonates emerged as critical compounds in the mid-20th century, driven by their stability and versatility. The Michaelis-Arbuzov reaction, first described in 1898, became a cornerstone for synthesizing phosphonates like diethyl 2-bromobenzylphosphonate. This reaction involves the rearrangement of triethyl phosphite with alkyl halides, forming phosphonate esters. The compound’s synthesis aligns with methodologies developed in the 1960s for functionalized benzylphosphonates, which gained traction due to their utility in cross-coupling reactions and medicinal chemistry.
Diethyl 2-bromobenzylphosphonate belongs to the phosphonate ester subclass of organophosphorus compounds, characterized by a direct carbon-phosphorus (C-P) bond and two ethoxy groups attached to phosphorus. Unlike phosphates (which contain P-O-C linkages), phosphonates exhibit enhanced hydrolytic stability due to the C-P bond’s resistance to enzymatic and chemical cleavage. This stability positions them as valuable intermediates in agrochemicals, pharmaceuticals, and materials science.
The 2-bromo substituent on the benzyl group confers unique reactivity:
The Michaelis-Arbuzov reaction is a foundational method for synthesizing diethyl 2-bromobenzylphosphonate. This transformation involves the nucleophilic substitution between a trialkyl phosphite and a benzyl halide, specifically 2-bromobenzyl bromide, resulting in the formation of the phosphonate ester. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the phosphorus atom of the phosphite attacks the electrophilic carbon of the benzyl halide, forming a phosphonium intermediate, which subsequently collapses to yield the desired phosphonate and an alkyl halide byproduct [1] [2] [3].
Reactants | Product | Temperature (°C) | Yield (%) |
---|---|---|---|
2-bromobenzyl bromide + triethyl phosphite | Diethyl 2-bromobenzylphosphonate | 100–160 | 90–98 [4] |
Halogenation represents an alternative approach, where benzylphosphonate derivatives undergo selective bromination at the ortho position. Radical bromination using N-bromosuccinimide or electrophilic bromine sources is effective for introducing a bromine atom at the desired position. The process can be fine-tuned by controlling temperature and the stoichiometry of the brominating agent, often yielding high selectivity and moderate to high yields [5] [6].
Precursor | Brominating Agent | Conditions | Yield (%) |
---|---|---|---|
Benzyl diethylphosphonate | N-bromosuccinimide | Room temp, solvent | 75–92 [5] |
Benzyl diethylphosphonate (anion) | 1,2-dibromotetrachloroethane | −78 °C, base | 70–85 [5] |
Phosphorylation strategies involve the reaction of 2-bromobenzyl alcohol or related derivatives with phosphorylating agents such as diethyl phosphite. Catalytic or stoichiometric activation (e.g., via acid catalysis or transition metal mediation) enables the formation of the phosphonate ester. These approaches are particularly useful when direct halogenation is challenging or when the starting material is more readily available as a 2-bromobenzyl precursor [7] [8].
Precursor | Phosphorylating Agent | Catalyst/Conditions | Yield (%) |
---|---|---|---|
2-bromobenzyl alcohol | Diethyl phosphite | Acid or Pd catalyst | 40–80 [7] |
Transition metal catalysis has expanded the synthetic repertoire for diethyl 2-bromobenzylphosphonate. Nickel and palladium catalysts, in particular, enable efficient C–P bond formation under milder conditions and with broader substrate scope. Nickel-catalyzed Suzuki–Miyaura-type couplings in aqueous media have demonstrated high yields and tolerance to various functional groups [9] [10] [11].
Catalyst | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Nickel(II) sulfate | Bipyridyl derivative | Potassium phosphate | Water | 99 [9] |
Palladium(0) complexes | Phosphine ligands | Potassium carbonate | Toluene | 65–92 [11] |
Cross-coupling techniques, such as Suzuki–Miyaura and Hirao reactions, have been adapted for the synthesis of benzylphosphonate derivatives. These strategies utilize aryl or benzyl halides and diethyl phosphite as coupling partners, with transition metal catalysts facilitating the bond formation. The reactions are characterized by high chemoselectivity and compatibility with sensitive functional groups [9] [11].
Coupling Partner | Catalyst | Base | Yield (%) |
---|---|---|---|
2-bromobenzyl halide | Nickel(II) sulfate | Potassium phosphate | 99 [9] |
Aryl bromide | Palladium(0) | Potassium carbonate | 65–92 [11] |
Optimization of synthetic protocols for diethyl 2-bromobenzylphosphonate focuses on parameters such as temperature, catalyst loading, base selection, and solvent choice. Systematic studies have shown that:
Parameter | Effect on Yield |
---|---|
Increased coupling partner | Up to 99% yield [9] |
Potassium phosphate base | Highest yield among tested bases [9] |
Water as solvent | Enhanced yield and selectivity [9] |
Green chemistry approaches have been increasingly integrated into the synthesis of diethyl 2-bromobenzylphosphonate. Recent advances include:
Strategy | Environmental Benefit |
---|---|
Aqueous solvent systems | Reduced solvent toxicity [9] [12] |
Catalytic over stoichiometric reagents | Lower waste, improved atom economy [9] |
Mild reaction conditions | Lower energy usage |
Recyclable catalysts | Reduced resource consumption |